2-Amino-6-chloro-4-methylnicotinonitrile

Descripción

BenchChem offers high-quality 2-Amino-6-chloro-4-methylnicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-chloro-4-methylnicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-amino-6-chloro-4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-4-2-6(8)11-7(10)5(4)3-9/h2H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWBGQBHPVHVALZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101238962 | |

| Record name | 2-Amino-6-chloro-4-methyl-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101238962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52982-90-8 | |

| Record name | 2-Amino-6-chloro-4-methyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52982-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-chloro-4-methyl-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101238962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarbonitrile, 2-amino-6-chloro-4-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

"physical and chemical properties of 2-Amino-6-chloro-4-methylnicotinonitrile"

An In-depth Technical Guide to 2-Amino-6-chloro-4-methylnicotinonitrile

Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, pyridine derivatives are of paramount importance due to their prevalence in bioactive molecules and functional materials. This guide provides a comprehensive technical overview of 2-Amino-6-chloro-4-methylnicotinonitrile, a substituted nicotinonitrile that serves as a versatile and high-value intermediate in organic synthesis.

The strategic placement of an amino group, a chloro atom, and a nitrile function on the 4-methylpyridine scaffold endows this molecule with multiple reactive centers. This unique constitution allows for a diverse range of chemical transformations, making it a critical building block for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents.[1][2] Researchers in drug discovery will find its structural features amenable to library synthesis for screening against various biological targets, leveraging the known significance of the aminopyridine and nicotinonitrile pharmacophores in enzyme inhibition and receptor antagonism.[3][4]

This document serves as a detailed resource for researchers, chemists, and drug development professionals, offering in-depth information on the physical and chemical properties, spectroscopic profile, synthesis, and safe handling of this important chemical intermediate.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent research and application. The fundamental identifiers for 2-Amino-6-chloro-4-methylnicotinonitrile are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 52982-90-8 | [5] |

| Molecular Formula | C₇H₆ClN₃ | [5] |

| Molecular Weight | 167.60 g/mol | [5][6] |

| Common Synonyms | 2-Amino-6-chloro-4-methyl-3-pyridinecarbonitrile | [5] |

| 2-Amino-6-chloro-4-methylpyridine-3-carbonitrile | [5] | |

| Physical Form | Solid | [7] |

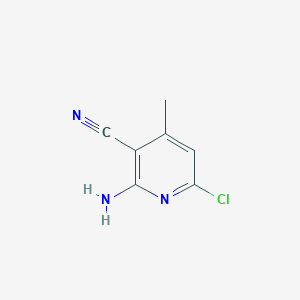

Molecular Structure Visualization

The spatial arrangement of atoms and functional groups dictates the molecule's reactivity and interactions. The structure is presented below.

Caption: Chemical structure of 2-Amino-6-chloro-4-methylnicotinonitrile.

Physical Properties and Determination

The physical properties of a compound are critical for its handling, formulation, and application in experimental setups.

| Property | Value / Observation | Notes |

| Appearance | Solid powder. | Color may vary based on purity. |

| Melting Point | Not specified in public literature. | Requires experimental determination. See Protocol 2.1. |

| Boiling Point | Not specified in public literature. | Likely to decompose at high temperatures before boiling. |

| Solubility | Not specified in public literature. | Expected to be soluble in polar organic solvents like DMSO and DMF. See Protocol 2.2. |

Expert Insight: The Rationale for Experimental Determination

While databases provide a wealth of information, many specialized intermediates like this one lack fully characterized public data. This is not a deficiency but an opportunity for foundational research. The purity of a synthetic batch significantly impacts physical constants like melting point. Therefore, experimental verification is a cornerstone of scientific integrity. The following protocols are standard, validated methods for this purpose.

Protocol 2.1: Melting Point Determination (Capillary Method)

This method provides a sharp melting range, which is a key indicator of sample purity.

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a depth of 2-3 mm.

-

Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first liquid drop appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).

-

Validation: A pure compound will exhibit a sharp melting range of 1-2 °C. A broad range suggests the presence of impurities.

Protocol 2.2: Qualitative Solubility Assessment

Understanding solubility is crucial for choosing appropriate solvents for reactions, purification, and analysis.

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane, DMSO).

-

Procedure: To approximately 1 mL of each solvent in a separate test tube, add a small, precisely weighed amount (e.g., 1-2 mg) of the compound.

-

Observation: Vigorously stir or vortex each tube for 60 seconds. Observe if the solid dissolves completely.

-

Classification:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some, but not all, of the solid has dissolved.

-

Insoluble: The solid remains unchanged.

-

-

Trustworthiness Check: Perform the test at a controlled temperature (e.g., 25 °C) as solubility is temperature-dependent. Use high-purity solvents to avoid confounding results.

Chemical Properties and Spectroscopic Analysis

The chemical behavior of 2-Amino-6-chloro-4-methylnicotinonitrile is governed by its distinct functional groups. Its spectroscopic signature provides an unambiguous fingerprint for identification and structural confirmation.

Reactivity Profile

-

Amino Group (-NH₂): The primary amino group at the 2-position is nucleophilic. It can undergo acylation, alkylation, and diazotization reactions, providing a handle for further molecular elaboration.

-

Chloro Group (-Cl): The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SₙAr). This is a key reaction, allowing for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides) to build molecular diversity.

-

Nitrile Group (-CN): The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. It also influences the electronic properties of the pyridine ring.[4]

-

Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can participate in electrophilic substitution, although it is generally deactivated by the electron-withdrawing nitrile group.

Spectroscopic Data (Predicted)

While specific spectra for this compound must be acquired experimentally, the expected characteristics based on its structure and data from analogous compounds are highly predictable.[8]

| Spectroscopy | Expected Characteristics |

| ¹H NMR | - A singlet for the methyl (CH₃) protons. - A singlet for the aromatic proton on the pyridine ring. - A broad singlet for the amino (NH₂) protons. |

| ¹³C NMR | - Distinct signals for each of the 7 carbon atoms. - A signal for the nitrile carbon (C≡N) in the 115-120 ppm region. - Signals for the aromatic carbons, with chemical shifts influenced by the attached functional groups. |

| IR Spectroscopy | - N-H stretching vibrations (two bands) for the primary amine in the 3300-3500 cm⁻¹ region. - A sharp, strong C≡N stretching vibration around 2200-2240 cm⁻¹. - C-H stretching vibrations for the methyl and aromatic groups. - C=C and C=N stretching vibrations for the aromatic ring in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight (167.60). - A characteristic isotopic pattern (M+2) at approximately one-third the intensity of the M⁺ peak, confirming the presence of one chlorine atom. |

Protocol 3.1: Acquiring Spectroscopic Data

-

NMR Spectroscopy:

-

IR Spectroscopy:

-

For a solid sample, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the powder directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Dissolve a small amount of the sample in a suitable solvent (for ESI) and infuse it into the mass spectrometer.

-

Acquire the mass spectrum over a relevant m/z range.

-

Synthesis and Handling

Synthetic Pathway Overview

One common synthetic route to 2-Amino-6-chloro-4-methylnicotinonitrile involves the chlorination of a precursor molecule. A reported method starts with (E)-4-(dimethylamino)but-3-en-2-one and malononitrile, which undergo condensation and subsequent chlorinative cyclization.[12] Another accessible route is through the amination of a corresponding dichloro-precursor.[13]

The general workflow for a multi-step synthesis is outlined below.

Caption: Generalized workflow for the synthesis of the title compound.

Safety, Storage, and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. Based on data for structurally similar compounds, the following precautions should be observed.

-

Hazard Classification: While specific data is limited, related aminopyridines and chloropyridines are often classified as harmful if swallowed, and can cause skin, eye, and respiratory irritation.[7][14][15]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves when handling the compound.[16]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to maintain purity and prevent degradation.[6][7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-Amino-6-chloro-4-methylnicotinonitrile is a chemical intermediate of significant value, possessing a unique combination of reactive functional groups that make it an ideal starting point for synthetic diversification. Its utility in constructing more complex molecules positions it as a key building block in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its known properties, established protocols for the experimental determination of its physical and chemical characteristics, and essential guidelines for its safe handling. By grounding our work in these foundational principles and rigorous experimental validation, we can confidently and safely unlock the full synthetic potential of this versatile compound.

References

-

MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]

-

Australian Government Department of Health. Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. [Link]

- Google Patents. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.

-

Wisdomlib. Synthesis and screening of 2-amino-6-aryl nicotinonitriles. [Link]

-

National Institutes of Health. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]

-

YouTube. IR and NMR combo Packet Video Key. [Link]

-

European Commission. Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). [Link]

-

National Institutes of Health. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

-

YouTube. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. [Link]

-

YouTube. NMR Analysis - Determining a Structure with IR and NMR. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and screening of 2-amino-6-aryl nicotinonitriles. [wisdomlib.org]

- 3. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 52982-90-8 | 2-Amino-6-chloro-4-methylnicotinonitrile - Synblock [synblock.com]

- 6. 6-AMINO-2-CHLORO-4-METHYLNICOTINONITRILE - CAS:51561-20-7 - Sunway Pharm Ltd [3wpharm.com]

- 7. 2-Amino-6-chloronicotinonitrile | 52471-07-5 [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]

- 13. 2-Amino-6-chloro-4-methyl-nicotinonitrile synthesis - chemicalbook [chemicalbook.com]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

- 16. capotchem.cn [capotchem.cn]

A Technical Guide to 2-Amino-6-chloro-4-methylnicotinonitrile (CAS 52982-90-8): Properties, Synthesis, and Applications in Chemical Research

This document provides an in-depth technical examination of 2-Amino-6-chloro-4-methylnicotinonitrile, a pivotal heterocyclic building block for researchers and professionals in drug development and chemical synthesis. We will explore its fundamental properties, validated synthesis protocols, chemical reactivity, and its role as a versatile scaffold in the generation of novel, biologically active compounds.

Core Chemical Identity and Physicochemical Properties

2-Amino-6-chloro-4-methylnicotinonitrile, registered under CAS Number 52982-90-8, is a substituted pyridine derivative. Its structure incorporates three key functional groups—an amino group, a chloro group, and a nitrile group—which impart a high degree of reactivity and make it a valuable intermediate in organic synthesis.[1][2]

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 52982-90-8 | |

| Molecular Formula | C₇H₆ClN₃ | [3] |

| Molecular Weight | 167.60 g/mol | [3] |

| IUPAC Name | 2-amino-6-chloro-4-methylpyridine-3-carbonitrile | [2] |

| Synonyms | 2-Amino-6-chloro-4-methyl-3-pyridinecarbonitrile | [3] |

| Appearance | Solid | |

| Storage | Store in a dry, sealed place; some suppliers recommend freezer storage. | [3][4] |

| InChI Key | Not readily available in search results. |

Synthesis Methodology: From Dichlorinated Precursors

The most common and well-documented synthesis of 2-Amino-6-chloro-4-methylnicotinonitrile involves the selective ammonolysis of a dichlorinated precursor. This approach leverages the differential reactivity of the chlorine atoms on the pyridine ring.

Workflow: Synthesis via Selective Ammonolysis

Caption: General workflow for the synthesis of the target compound.

Protocol 1: Synthesis from 2,6-Dichloro-4-methylnicotinonitrile

This protocol is adapted from established procedures in heterocyclic chemistry.[5][6] The rationale behind this method is the selective displacement of the chlorine atom at the 2-position by ammonia. This position is more activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent ring nitrogen and the nitrile group.

Materials:

-

2,6-Dichloro-4-methylnicotinonitrile

-

Methanol

-

Aqueous Ammonia (28-30%)

-

Deionized Water

Procedure:

-

Reaction Setup: In a pressure-rated reaction vessel equipped with a magnetic stirrer, dissolve 2,6-Dichloro-4-methylnicotinonitrile in methanol.

-

Ammonolysis: Cool the solution in an ice bath and slowly add an excess of aqueous ammonia. The use of excess ammonia drives the reaction to completion and minimizes the formation of side products.

-

Heating: Seal the vessel and heat the reaction mixture to approximately 35–40°C.[6] Maintain this temperature with stirring for several hours until TLC or LC-MS analysis indicates the consumption of the starting material. The controlled temperature is critical to ensure selectivity and prevent the displacement of the second chlorine atom.

-

Isolation: After cooling the reaction to room temperature, the product often precipitates from the solution. If not, the volume can be reduced under vacuum.

-

Purification: Filter the resulting solid and wash thoroughly with cold deionized water to remove excess ammonia and salts. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield the final, high-purity compound.

-

Validation: Confirm the identity and purity of the product using standard analytical techniques as described in Section 4.

Chemical Reactivity and Derivatization Potential

The utility of 2-Amino-6-chloro-4-methylnicotinonitrile as a building block stems from the distinct reactivity of its functional groups. This allows for sequential and selective modifications to build molecular complexity, a cornerstone of modern drug discovery.[7][8]

Caption: Key reactive sites on 2-Amino-6-chloro-4-methylnicotinonitrile.

-

6-Chloro Group: This is the most versatile handle for derivatization. It readily undergoes nucleophilic aromatic substitution (SₙAr) with a variety of nucleophiles (amines, alcohols, thiols). Furthermore, it is an excellent coupling partner in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.

-

2-Amino Group: The amino group can be acylated to form amides, reacted with sulfonyl chlorides to form sulfonamides, or used in cyclization reactions to build fused ring systems.

-

3-Nitrile Group: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or amide. Alternatively, it can be reduced to a primary amine, providing another point for diversification.

Applications in Medicinal Chemistry

The aminonicotinonitrile scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. This compound serves as a key intermediate for synthesizing libraries of molecules for screening against various therapeutic targets.[7][9]

Workflow: From Building Block to Bioactive Candidate

Caption: Conceptual workflow from building block to a potential drug candidate.

Studies have shown that related 2-aminonicotinonitrile derivatives possess significant potential as therapeutic agents. For instance, various substituted 2-amino-nicotinonitriles have been synthesized and evaluated for their antimicrobial and anticancer activities.[8][10] In one study, derivatives of 2-amino-4,6-diphenylnicotinonitrile were synthesized and showed potent cytotoxicity against breast cancer cell lines.[8] Another research effort developed 6-amino-2-pyridone-3,5-dicarbonitriles with demonstrated anti-cancer properties against glioblastoma cells.[9] These examples underscore the value of the core scaffold provided by 2-Amino-6-chloro-4-methylnicotinonitrile in generating novel and potent bioactive molecules.

Analytical Characterization Profile

Proper characterization is essential to confirm the identity and purity of the synthesized compound. Below are the expected analytical signatures.

| Technique | Expected Results |

| ¹H NMR | - A singlet for the methyl (CH₃) protons (~2.4-2.6 ppm).- A singlet for the aromatic proton (C5-H) (~6.5-6.8 ppm).- A broad singlet for the amino (NH₂) protons (~4.5-5.5 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | - Signals for the methyl carbon, the five aromatic carbons (including quaternary carbons), and the nitrile carbon (~117 ppm). |

| FT-IR | - N-H stretching bands for the primary amine (~3300-3500 cm⁻¹).- A sharp C≡N stretching band for the nitrile (~2210-2230 cm⁻¹).- C-Cl stretching band in the fingerprint region. |

| Mass Spec (MS) | - A molecular ion peak [M]⁺ corresponding to the molecular weight (167.60 g/mol ), showing a characteristic M/M+2 isotopic pattern (~3:1 ratio) due to the presence of chlorine. |

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are mandatory when handling 2-Amino-6-chloro-4-methylnicotinonitrile.

-

Hazards: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Avoid ingestion and inhalation.[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[4][11]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation and inhalation.[4] Ensure that eyewash stations and safety showers are nearby.[4]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[3] It should be stored away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

2-Amino-6-chloro-4-methylnicotinonitrile is more than a simple chemical reagent; it is a versatile and powerful tool in the hands of synthetic and medicinal chemists. Its well-defined reactivity, accessible synthesis, and proven track record as a scaffold for biologically active molecules make it a compound of significant interest. This guide provides the foundational knowledge required for its effective and safe utilization in pioneering research and development endeavors.

References

-

Capot Chemical Co., Ltd. (n.d.). MSDS of 2-aMino-6-chloro-nicotinic acid methyl ester. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-chloronicotinonitrile. Retrieved from [Link]

- Google Patents. (2014). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.

-

ResearchGate. (2025). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. Retrieved from [Link]

-

Kakadiya, R., et al. (n.d.). Synthesis and screening of 2-amino-6-aryl nicotinonitriles. Retrieved from [Link]

-

Nicely, L. G., et al. (2021). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 11(35), 21453-21465. Retrieved from [Link]

-

Al-Dies, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1841. Retrieved from [Link]

-

European Commission. (2005). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). Retrieved from [Link]

- Google Patents. (2017). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.

-

National Institutes of Health. (n.d.). Cocrystals of a coumarin derivative: an efficient approach towards anti-leishmanial cocrystals against MIL-resistant Leishmania tropica. Retrieved from [Link]

Sources

- 1. 52982-90-8|2-Amino-6-chloro-4-methylnicotinonitrile|BLD Pharm [bldpharm.com]

- 2. jk-sci.com [jk-sci.com]

- 3. CAS 52982-90-8 | 2-Amino-6-chloro-4-methylnicotinonitrile - Synblock [synblock.com]

- 4. fishersci.com [fishersci.com]

- 5. 2-Amino-6-chloro-4-methyl-nicotinonitrile synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Amino-6-chloro-3-nitropyridine | 27048-04-0 [chemicalbook.com]

- 7. Synthesis and screening of 2-amino-6-aryl nicotinonitriles. [wisdomlib.org]

- 8. mdpi.com [mdpi.com]

- 9. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

"molecular structure of 2-Amino-6-chloro-4-methylnicotinonitrile"

An In-Depth Technical Guide to the Molecular Structure of 2-Amino-6-chloro-4-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 2-Amino-6-chloro-4-methylnicotinonitrile (CAS No: 52982-90-8), a substituted cyanopyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. This document delineates the synthesis, physicochemical properties, and detailed structural elucidation of the molecule through a multi-technique spectroscopic approach, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). The guide explains the causality behind experimental choices, provides validated protocols, and discusses the compound's role as a versatile intermediate in the development of novel therapeutic agents. All data is presented with authoritative grounding to ensure scientific integrity for researchers and drug development professionals.

Introduction to a Versatile Pyridine Scaffold

2-Amino-6-chloro-4-methylnicotinonitrile is a heterocyclic compound belonging to the aminopyridine class. Its structure, featuring an amino group, a chloro substituent, and a nitrile function on a pyridine core, makes it a highly versatile and valuable building block in organic synthesis.[1] The strategic placement of these functional groups provides multiple reactive sites for further chemical modification, enabling the construction of more complex molecular architectures.[1] Substituted nicotinonitriles are key pharmacophores found in a variety of biologically active compounds, including potential antimicrobial and anticancer agents.[2][3][4] Understanding the precise molecular structure and spectroscopic signature of this compound is paramount for its effective utilization in drug discovery pipelines and synthetic applications.

Core Physicochemical Properties

A summary of the key identifiers and physical properties for 2-Amino-6-chloro-4-methylnicotinonitrile is provided below. This data serves as a foundational reference for laboratory handling, reaction planning, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 52982-90-8 | [5][6] |

| Molecular Formula | C₇H₆ClN₃ | [5][6] |

| Molecular Weight | 167.60 g/mol | [5][6] |

| IUPAC Name | 2-Amino-6-chloro-4-methylpyridine-3-carbonitrile | [6] |

| Synonyms | 2-Amino-6-chloro-4-methyl-3-pyridinecarbonitrile | [6] |

| Physical Form | Solid | [7] |

| Storage | Store in a dry, sealed place at room temperature | [6][7] |

Synthesis and Structural Elucidation Workflow

The definitive characterization of 2-Amino-6-chloro-4-methylnicotinonitrile follows a logical and self-validating workflow. This process begins with a targeted chemical synthesis, followed by purification, and culminates in a rigorous structural analysis using a suite of complementary spectroscopic techniques. This ensures the identity and purity of the final compound.

Experimental Protocol: Synthesis

The synthesis of 2-Amino-6-chloro-4-methylnicotinonitrile can be efficiently achieved via nucleophilic aromatic substitution. A common and effective route involves the selective amination of a di-chlorinated precursor.[5]

Protocol: Synthesis from 2,6-Dichloro-4-methylnicotinonitrile

-

Reaction Setup: In a sealed reaction vessel, dissolve 1.0 equivalent of 2,6-Dichloro-4-methylnicotinonitrile in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Reagent Addition: Add an excess (2.0-3.0 equivalents) of aqueous ammonia solution. The use of excess ammonia drives the reaction towards the mono-aminated product and minimizes the formation of the di-amino byproduct.

-

Heating: Heat the reaction mixture at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. This will precipitate the crude product.

-

Isolation & Purification: Collect the solid product by vacuum filtration and wash thoroughly with water to remove any residual salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-Amino-6-chloro-4-methylnicotinonitrile.

Causality: The chloro group at the 2-position of the pyridine ring is more susceptible to nucleophilic attack by ammonia than the chloro group at the 6-position due to the electronic influence of the ring nitrogen and the adjacent nitrile group. This regioselectivity allows for a controlled synthesis of the desired isomer.

Structural Elucidation: A Spectroscopic Approach

The molecular structure is confirmed by assembling and interpreting data from multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The analysis is typically performed using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.[8][9] The characteristic absorption bands for this molecule are predicted based on known frequencies for similar structures.[2][10][11]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3490 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Confirms the presence of the amino group. Often appears as two distinct sharp peaks.[2][10] |

| ~2210 | C≡N Stretch | Nitrile (-CN) | A strong, sharp absorption characteristic of the nitrile functional group.[2][10][11] |

| 1640 - 1600 | N-H Bending | Primary Amine (-NH₂) | Further evidence for the amino group.[2][10] |

| 1580 - 1450 | C=C and C=N Ring Stretch | Pyridine Ring | Indicates the presence of the aromatic heterocyclic core. |

| ~790 | C-Cl Stretch | Aryl Halide | Confirms the presence of the chloro substituent on the aromatic ring.[11] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in a deuterated solvent like DMSO-d₆ or CDCl₃.

¹H NMR Spectroscopy This technique reveals the number of different types of protons and their neighboring environments.

-

δ ~7.0-7.5 ppm (s, 2H): This broad singlet is characteristic of the primary amine (-NH₂) protons.[2][10]

-

δ ~6.8 ppm (s, 1H): A singlet corresponding to the lone aromatic proton on the pyridine ring (at position 5). Its singlet nature confirms it has no adjacent proton neighbors.

-

δ ~2.4 ppm (s, 3H): A sharp singlet integrating to three protons, characteristic of the methyl (-CH₃) group at position 4.

¹³C NMR Spectroscopy This technique identifies all unique carbon environments in the molecule.

-

δ ~160 ppm: Carbon at position 2 (C-NH₂).

-

δ ~158 ppm: Carbon at position 6 (C-Cl).

-

δ ~150 ppm: Carbon at position 4 (C-CH₃).

-

δ ~117 ppm: Carbon of the nitrile group (-C≡N).

-

δ ~110 ppm: Carbon at position 5 (aromatic C-H).

-

δ ~90 ppm: Carbon at position 3 (C-CN).

-

δ ~20 ppm: Carbon of the methyl group (-CH₃).

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of the compound and can offer clues about its elemental composition. Using a soft ionization technique like Electrospray Ionization (ESI) is common.

-

Molecular Ion Peak (M⁺): The spectrum is expected to show a molecular ion peak at m/z = 167.

-

Isotopic Pattern: A crucial diagnostic feature will be the presence of an (M+2)⁺ peak at m/z = 169 with an intensity approximately one-third of the M⁺ peak. This distinctive 3:1 ratio is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl isotopes).[2][10]

Molecular Geometry and Crystallography

While spectroscopic methods define connectivity, single-crystal X-ray crystallography provides the unambiguous, three-dimensional arrangement of atoms in the solid state, including precise bond lengths and angles.[11] Although a specific crystal structure for this exact compound is not publicly available, analysis of similar structures like 2-amino-4-chlorobenzonitrile reveals key expected features.[11]

A crystallographic study would confirm the planarity of the pyridine ring and the specific orientation of the substituent groups. This data is invaluable for computational modeling and understanding intermolecular interactions, such as hydrogen bonding involving the amino group and the nitrile nitrogen, which dictate crystal packing.[11]

Application as a Core Synthetic Building Block

The utility of 2-Amino-6-chloro-4-methylnicotinonitrile extends far beyond its characterization. It is a strategic starting material in multi-step syntheses aimed at producing novel compounds with potential therapeutic value. The distinct reactivity of its functional groups allows for selective and sequential modifications.

The nitrile group is a particularly interesting pharmacophore. While generally stable and biocompatible, it can act as a hydrogen bond acceptor or, in specific contexts like α-amino nitriles, engage in reversible covalent interactions with enzyme active sites, a strategy used in developing inhibitors for proteases like cathepsins.[12] This makes nitrile-containing scaffolds like this one attractive for modern drug design.

Conclusion

2-Amino-6-chloro-4-methylnicotinonitrile is a well-defined chemical entity whose molecular structure can be unequivocally determined through a synergistic application of modern spectroscopic techniques. The combination of IR, NMR, and MS provides a complete and self-validating "fingerprint" of the molecule, confirming the presence and connectivity of its key functional groups. This rigorous characterization is the essential foundation upon which its potential in synthetic chemistry and drug development is built, establishing it as a valuable scaffold for the creation of new chemical entities with therapeutic promise.

References

- ChemicalBook. (n.d.). 2-Amino-6-chloro-4-methyl-nicotinonitrile synthesis.

- Synblock. (n.d.). CAS 52982-90-8 | 2-Amino-6-chloro-4-methylnicotinonitrile.

- Sigma-Aldrich. (n.d.). 2-Amino-6-chloronicotinonitrile | 52471-07-5.

- MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.

- Semantic Scholar. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles.

- Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE.

- Benchchem. (n.d.). 2-Amino-6-chloronicotinonitrile | 52471-07-5.

- Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.

- Wisys. (2024). Synthesis and screening of 2-amino-6-aryl nicotinonitriles.

- National Center for Biotechnology Information. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.

- BenchChem. (n.d.). A Comparative Spectroscopic Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine and aza-analogs.

- University of West Bohemia. (n.d.). Table of Characteristic IR Absorptions.

- National Center for Biotechnology Information. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and screening of 2-amino-6-aryl nicotinonitriles. [wisdomlib.org]

- 4. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino-6-chloro-4-methyl-nicotinonitrile synthesis - chemicalbook [chemicalbook.com]

- 6. CAS 52982-90-8 | 2-Amino-6-chloro-4-methylnicotinonitrile - Synblock [synblock.com]

- 7. 2-Amino-6-chloronicotinonitrile | 52471-07-5 [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mjas.analis.com.my [mjas.analis.com.my]

- 12. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Data of 2-Amino-6-chloro-4-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Molecular Structure and Key Features

2-Amino-6-chloro-4-methylnicotinonitrile possesses a substituted pyridine ring, a core structure in many biologically active compounds. The key functional groups that will be discernible in the spectroscopic analysis are:

-

An amino group (-NH₂) at the 2-position.

-

A chloro group (-Cl) at the 6-position.

-

A methyl group (-CH₃) at the 4-position.

-

A nitrile group (-C≡N) at the 3-position.

-

A lone aromatic proton on the pyridine ring.

These features will give rise to characteristic signals in the various spectra, allowing for a detailed structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Expected ¹H NMR Spectral Data (300 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 6.5 - 7.0 | Singlet | 1H | H-5 (aromatic) |

| ~ 4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |

| ~ 2.4 | Singlet | 3H | -CH₃ |

Interpretation:

-

The single aromatic proton at the 5-position is expected to appear as a singlet, likely in the downfield region due to the electron-withdrawing effects of the adjacent nitrile and chloro groups.

-

The amino protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can be variable and is dependent on solvent and concentration.

-

The methyl protons will give rise to a sharp singlet, as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy

Expected ¹³C NMR Spectral Data (75 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 160 | C-2 (attached to -NH₂) |

| ~ 158 | C-6 (attached to -Cl) |

| ~ 150 | C-4 (attached to -CH₃) |

| ~ 117 | -C≡N (nitrile carbon) |

| ~ 108 | C-5 |

| ~ 85 | C-3 (attached to -C≡N) |

| ~ 20 | -CH₃ |

Interpretation:

The chemical shifts of the pyridine ring carbons are influenced by the attached substituents. The carbons attached to the electronegative nitrogen, chlorine, and amino groups (C-2, C-6, and C-4) are expected to be the most downfield. The nitrile carbon has a characteristic chemical shift around 117 ppm. The carbon of the methyl group will be the most upfield signal.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Expected IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3450 - 3300 | Medium-Strong, Doublet | N-H stretch (asymmetric and symmetric) |

| ~ 2220 | Strong, Sharp | -C≡N stretch (nitrile) |

| ~ 1640 | Medium | N-H bend (scissoring) |

| ~ 1580, 1470 | Medium-Strong | C=C and C=N ring stretching |

| ~ 800 | Strong | C-Cl stretch |

Interpretation:

-

The amino group is expected to show two distinct stretching bands, which is characteristic of a primary amine.[1][2]

-

The nitrile group gives a very characteristic sharp and strong absorption band in the triple bond region of the spectrum.[1][2]

-

The bending vibration of the N-H bond is also a good indicator of the amino group.

-

The aromatic ring stretching vibrations will appear in the fingerprint region.

-

The carbon-chlorine stretch is typically found at lower wavenumbers.

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

Caption: Workflow for IR data acquisition using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Abundance | Assignment |

| 167/169 | High | [M]⁺ and [M+2]⁺ (molecular ion peak with chlorine isotope pattern) |

| 132 | Medium | [M - Cl]⁺ |

| 140/142 | Medium | [M - HCN]⁺ |

Interpretation:

-

The molecular ion peak is expected at m/z 167, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. A significant peak at m/z 169 (the M+2 peak) with an intensity of about one-third of the M+ peak is expected due to the natural abundance of the ³⁷Cl isotope. This isotopic pattern is a clear indicator of the presence of one chlorine atom in the molecule.[1][2]

-

Fragmentation may occur through the loss of a chlorine radical or hydrogen cyanide.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI)

Caption: Workflow for mass spectrometry data acquisition using electron ionization.

Conclusion

The predicted spectroscopic data presented in this guide provides a solid foundation for the structural identification and characterization of 2-Amino-6-chloro-4-methylnicotinonitrile. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a detailed and complementary picture of the molecule's structure. Researchers and drug development professionals can use this guide as a reference for confirming the synthesis of this compound and for quality control purposes.

References

-

ResearchGate. (n.d.). Experimental 13 C NMR spectrum of 2-Cl-6-MA. Retrieved from [Link]

-

MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1808. Retrieved from [Link]

-

Semantic Scholar. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. Retrieved from [Link]

Sources

Solubility Profile of 2-Amino-6-chloro-4-methylnicotinonitrile: A Technical Guide to Theoretical Prediction, Experimental Determination, and Data Interpretation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from process chemistry and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Amino-6-chloro-4-methylnicotinonitrile (CAS: 52982-90-8), a substituted pyridine derivative of interest in chemical synthesis. In the absence of extensive published solubility data for this specific molecule, this guide empowers the researcher by focusing on the foundational principles and a robust, replicable experimental methodology. We will dissect the molecular structure to make qualitative solubility predictions, provide a detailed protocol for the gold-standard isothermal shake-flask method, and use solubility data from a structurally analogous compound to illustrate key concepts of data interpretation.

Introduction: The Critical Role of Solubility

2-Amino-6-chloro-4-methylnicotinonitrile is a heterocyclic compound featuring a pyridine core substituted with amino, chloro, methyl, and nitrile functional groups. This unique combination of functionalities makes it a valuable building block in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is paramount for several key operations:

-

Reaction Optimization: Selecting an appropriate solvent to ensure all reactants remain in the solution phase.

-

Crystallization and Purification: Identifying suitable solvent/anti-solvent systems for effective purification and isolation of the final product with high purity and yield.

-

Analytical Method Development: Choosing the right mobile phases for chromatographic analysis (e.g., HPLC).

-

Formulation Studies: For drug development professionals, solubility is a primary determinant of a drug's dissolution rate and subsequent bioavailability.[1]

This guide provides the necessary theoretical and practical knowledge to systematically approach the solubility determination for this compound.

Physicochemical Profile and Qualitative Solubility Prediction

The structure of 2-Amino-6-chloro-4-methylnicotinonitrile dictates its interaction with solvent molecules. A fundamental principle in predicting solubility is the adage, "like dissolves like," which relates to the polarity of the solute and solvent.[2]

-

Molecular Structure:

(Image Source: BLD Pharm)[3]

-

Analysis of Functional Groups:

-

Pyridine Ring, Amino (-NH₂) and Nitrile (-C≡N) Groups: These are polar moieties. The nitrogen in the pyridine ring and the nitrile group are hydrogen bond acceptors. The amino group is both a hydrogen bond donor and acceptor. These features contribute to favorable interactions with polar solvents.

-

Chloro (-Cl) and Methyl (-CH₃) Groups: These groups are less polar or nonpolar. The methyl group is hydrophobic, while the chloro group adds to the molecule's overall dipole moment but is not a hydrogen bond donor.

-

Overall Polarity: The molecule possesses a significant dipole moment due to the combination of electron-withdrawing (nitrile, chloro, ring nitrogen) and electron-donating (amino) groups. This suggests that 2-Amino-6-chloro-4-methylnicotinonitrile is a polar molecule.

-

-

Solubility Predictions:

-

High Solubility Expected in: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile, as well as polar protic solvents like lower-chain alcohols (Methanol, Ethanol) due to the potential for strong dipole-dipole interactions and hydrogen bonding.

-

Moderate Solubility Expected in: Solvents of intermediate polarity such as Acetone, Ethyl Acetate, and Dichloromethane.

-

Low Solubility Expected in: Nonpolar solvents like Hexane, Toluene, and Cyclohexane, where the solute-solvent interactions would be significantly weaker than the solute-solute interactions in the crystal lattice.

-

Gold-Standard Methodology: Isothermal Shake-Flask Method for Thermodynamic Solubility

To obtain reliable, quantitative solubility data, a standardized experimental approach is essential. The isothermal shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its accuracy and reproducibility.[4] The objective is to create a saturated solution in equilibrium with the solid solute at a constant temperature.

Experimental Protocol

-

Preparation:

-

Ensure the 2-Amino-6-chloro-4-methylnicotinonitrile solid is of high purity and, if possible, characterize its crystalline form (polymorphism can affect solubility).

-

Use high-purity (e.g., HPLC grade) solvents.

-

Select appropriate glassware (e.g., screw-cap vials or flasks).

-

-

Equilibration:

-

Add an excess amount of the solid solute to a known volume of the selected organic solvent in a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant-temperature orbital shaker or water bath. A standard temperature for reporting is 25 °C (298.15 K), but determining solubility at various temperatures is often necessary for process development.

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached. This can range from 24 to 72 hours.[1][5] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h); equilibrium is reached when the measured concentration no longer changes over time.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vials to rest at the constant temperature for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a chemically inert, fine-pore syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for chromatography).

-

Determine the concentration of the solute using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and accurate technique. A calibration curve must be prepared using standards of known concentrations.

-

Alternatively, UV-Vis spectrophotometry can be used if the compound has a strong chromophore and no other components interfere with its absorbance.

-

-

Calculation:

-

Calculate the solubility from the measured concentration and the dilution factor.

-

Express the results in appropriate units, such as mg/mL, g/L, or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for the Isothermal Shake-Flask Solubility Method.

Case Study: Interpreting Solubility Data of a Structurally Similar Compound

The following table summarizes the mole fraction solubility (x₁) of 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at various temperatures, as reported in a peer-reviewed study.[6]

| Solvent | Polarity Index | H-Bonding | 273.15 K (0°C) | 298.15 K (25°C) | 323.15 K (50°C) |

| Polar Aprotic | |||||

| DMF | 6.4 | Acceptor | 0.1659 | 0.2452 | 0.3546 |

| 1,4-Dioxane | 4.8 | Acceptor | 0.0815 | 0.1287 | 0.1945 |

| Cyclohexanone | 4.5 | Acceptor | 0.0461 | 0.0784 | 0.1265 |

| 2-Butanone | 4.7 | Acceptor | 0.0416 | 0.0718 | 0.1189 |

| Acetonitrile | 5.8 | Acceptor | 0.0279 | 0.0468 | 0.0746 |

| Ethyl Acetate | 4.4 | Acceptor | 0.0219 | 0.0401 | 0.0694 |

| Polar Protic | |||||

| Methanol | 5.1 | Donor/Acceptor | 0.0105 | 0.0208 | 0.0384 |

| Ethanol | 4.3 | Donor/Acceptor | 0.0076 | 0.0156 | 0.0298 |

| n-Propanol | 4.0 | Donor/Acceptor | 0.0062 | 0.0132 | 0.0259 |

| Isopropanol | 3.9 | Donor/Acceptor | 0.0053 | 0.0116 | 0.0234 |

| 1-Butanol | 3.9 | Donor/Acceptor | 0.0051 | 0.0112 | 0.0227 |

| Nonpolar | |||||

| Toluene | 2.4 | N/A | 0.0006 | 0.0016 | 0.0039 |

| Data adapted from a study on 2-amino-4-chloro-6-methoxypyrimidine.[6] |

Interpretation of Trends

-

Effect of Temperature: For all solvents, solubility increases significantly with temperature. This indicates that the dissolution process is endothermic, which is typical for crystalline organic solids.

-

Effect of Solvent Polarity: The highest solubility is observed in DMF, a highly polar aprotic solvent. This is consistent with the "like dissolves like" principle. The solute is polar, and DMF has a large dipole moment, leading to strong solute-solvent interactions.

-

Effect of Hydrogen Bonding: Solubility in protic solvents (alcohols) is lower than in the best aprotic solvents. While the solute can hydrogen bond with alcohols, the strong self-association of alcohol molecules (solvent-solvent interactions) must be overcome, potentially reducing the overall favorable energy of dissolution compared to a solvent like DMF.

-

Minimal Solubility in Nonpolar Solvents: As predicted, solubility is extremely low in the nonpolar solvent Toluene. The weak van der Waals forces between the polar solute and nonpolar solvent cannot overcome the strong intermolecular forces holding the solute molecules in the crystal lattice.

This case study demonstrates the importance of testing a diverse range of solvents and temperatures to build a complete solubility profile, which is crucial for informed process development.

Conclusion

While a comprehensive public database on the solubility of 2-Amino-6-chloro-4-methylnicotinonitrile in organic solvents is currently lacking, this guide provides the essential tools for its systematic determination. By combining a theoretical understanding of the molecule's physicochemical properties with the practical application of a robust, standardized protocol like the isothermal shake-flask method, researchers can generate the high-quality, reliable data required for their work. The analysis of trends for a structurally similar compound underscores the predictable nature of solubility based on fundamental chemical principles, providing a solid foundation for solvent selection and process optimization.

References

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

(n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

-

Queen's University, Department of Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

OECD. (2009). OECD GUIDELINES FOR TESTING CHEMICALS. Retrieved from [Link]

-

Avdeef, A. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 8(1), E12. Retrieved from [Link]

-

Königsberger, E., & Königsberger, L. C. (2019). Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-903. Retrieved from [Link]

-

Marques, M. R. C., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43. Retrieved from [Link]

-

Zhang, C., et al. (2018). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. The Journal of Chemical Thermodynamics, 122, 124-131. Retrieved from [Link]

-

Pignitter, M., & Somoza, V. (2020). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Pharmazie, 75(12), 626-631. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21810, 2-Amino-4-chloro-6-methylpyrimidine. Retrieved from [Link]

-

European Commission. (2005). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). Retrieved from [Link]

-

NICNAS. (2014). Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. Retrieved from [Link]

Sources

The Strategic deployment of 2-Amino-6-chloro-4-methylnicotinonitrile in Modern Medicinal Chemistry

Foreword: Unveiling the Potential of a Versatile Scaffold

In the dynamic landscape of drug discovery, the identification and exploitation of versatile chemical scaffolds are paramount to the development of novel therapeutics. 2-Amino-6-chloro-4-methylnicotinonitrile, a substituted pyridine derivative, has emerged as a privileged starting material in medicinal chemistry. Its unique arrangement of functional groups—an amino group, a chloro substituent, and a nitrile moiety—offers a trifecta of reactive sites, enabling the construction of a diverse array of complex heterocyclic systems. This guide provides an in-depth technical exploration of the core applications of this compound, moving beyond a mere recitation of synthetic protocols to a nuanced discussion of the strategic considerations and mechanistic underpinnings that guide its use in the design of potent and selective therapeutic agents. We will delve into its pivotal role in the synthesis of kinase inhibitors and anticancer agents, supported by detailed experimental methodologies, structure-activity relationship analyses, and a forward-looking perspective on its future applications.

I. Foundational Chemistry and Strategic Synthetic Utility

The inherent chemical reactivity of 2-Amino-6-chloro-4-methylnicotinonitrile makes it a valuable precursor for the synthesis of fused heterocyclic compounds, particularly pyrimidine derivatives. The vicinal amino and nitrile groups are primed for cyclization reactions, while the chlorine atom serves as a convenient handle for introducing further molecular diversity through nucleophilic substitution or cross-coupling reactions.

The general synthetic utility of this scaffold is exemplified by its conversion to fused pyrimidine systems, a class of compounds with a broad spectrum of biological activities.[1][2] The Pinner pyrimidine synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, is a classic method for pyrimidine ring formation.[1] In the context of 2-Amino-6-chloro-4-methylnicotinonitrile, the amino and nitrile groups can be considered a synthetic equivalent of an amidine, reacting with various reagents to construct the pyrimidine ring.

II. Application in the Development of Kinase Inhibitors

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] Consequently, kinase inhibitors have become a major focus of modern drug discovery. The pyrimidine scaffold, readily accessible from 2-Amino-6-chloro-4-methylnicotinonitrile, is a common core structure in many approved kinase inhibitors.[4][5]

A. Rationale for Use as a Kinase Inhibitor Scaffold

The pyrimidine ring can effectively mimic the purine core of ATP, the natural substrate for kinases, allowing it to bind to the ATP-binding site of these enzymes. The substituents on the pyrimidine ring, introduced through the versatile chemistry of the 2-Amino-6-chloro-4-methylnicotinonitrile starting material, can be tailored to achieve selectivity for specific kinases and to optimize pharmacokinetic properties. For instance, targeting vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) signaling pathways are validated strategies in cancer therapy, and dual inhibitors of these pathways are of significant interest.[3][6]

B. Synthesis of Pyrimidine-Based Kinase Inhibitors

A general strategy for the synthesis of pyrimidine-based kinase inhibitors from 2-Amino-6-chloro-4-methylnicotinonitrile involves a cyclization reaction to form the fused pyrimidine core, followed by diversification at the chloro position. Microwave-assisted synthesis has emerged as a rapid and efficient method for generating libraries of such compounds.[7][8]

Experimental Protocol: Microwave-Assisted Synthesis of 2,4-Disubstituted Pyrimidine Derivatives [8]

-

To a microwave reaction vial, add 2-amino-4-chloro-pyrimidine (1 mmol) and anhydrous propanol (2 mL).

-

Add the desired substituted amine (1 mmol) to the suspension.

-

Add triethylamine (0.2 mL) to the reaction mixture.

-

Seal the vial and heat the reaction mixture in a microwave reactor at 120-140 °C for 15-30 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2,4-disubstituted pyrimidine derivative.

Diagram: Synthetic Workflow for Pyrimidine-Based Kinase Inhibitors

Caption: Synthetic workflow for generating a library of potential kinase inhibitors.

C. Structure-Activity Relationship (SAR) Insights

While specific SAR studies for derivatives of 2-Amino-6-chloro-4-methylnicotinonitrile are emerging, general principles from related pyrimidine-based kinase inhibitors can be extrapolated. The nature of the substituent at the 4-position of the pyrimidine ring, introduced by displacing the chlorine atom, is critical for determining potency and selectivity.[9] For instance, the introduction of a substituted aniline moiety at this position has been shown to be effective in targeting EGFR and VEGFR-2.[10] The methyl group at the 4-position of the starting nicotinonitrile can also influence the binding orientation within the kinase active site.

III. Application in the Development of Anticancer Agents

The utility of 2-Amino-6-chloro-4-methylnicotinonitrile extends beyond kinase inhibitors to the broader field of anticancer drug discovery. Many of the pyrimidine derivatives synthesized from this scaffold exhibit potent cytotoxic activity against a range of cancer cell lines.[7][8]

A. Mechanism of Action of Pyrimidine-Based Anticancer Agents

The anticancer activity of pyrimidine derivatives can arise from various mechanisms, including:

-

Inhibition of key enzymes: Besides kinases, these compounds can inhibit other enzymes crucial for cancer cell proliferation, such as dihydrofolate reductase or thymidylate synthase.

-

Intercalation with DNA: The planar aromatic structure of some fused pyrimidine systems allows them to intercalate between the base pairs of DNA, disrupting DNA replication and transcription.

-

Induction of apoptosis: Many cytotoxic agents ultimately trigger programmed cell death, or apoptosis, in cancer cells.

Molecular docking studies can provide valuable insights into the potential binding modes of these compounds with their biological targets, guiding the design of more potent and selective agents.[11]

B. Biological Evaluation of Anticancer Activity

A standard method for assessing the in vitro anticancer activity of newly synthesized compounds is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[4]

Experimental Protocol: MTT Assay for Cytotoxicity [4]

-

Seed cancer cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Table 1: Anticancer Activity of Representative Pyrimidine Derivatives

| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 6 | 4-(4-bromophenyl)piperazine at C4 | HCT116 (Colon) | 89.24 ± 1.36 | [8] |

| MCF7 (Breast) | 89.37 ± 1.17 | [8] | ||

| Compound 22 | 2-[(4-amino-6-(substituted)-1,3,5-triazin-2-yl)methylthio] | HCT-116 (Colon) | 7-11 | [11] |

| Compound 46 | 2-[(4-amino-6-(substituted)-1,3,5-triazin-2-yl)methylthio] | MCF-7 (Breast) | 15-24 | [11] |

IV. Future Perspectives and Conclusion

2-Amino-6-chloro-4-methylnicotinonitrile represents a powerful and versatile platform for the discovery of new therapeutic agents. While its application in the synthesis of kinase inhibitors and general anticancer agents is well-established, there are several exciting avenues for future exploration:

-

Development of Covalent Inhibitors: The reactivity of the chloro and nitrile groups could be harnessed to design covalent inhibitors that form a permanent bond with their target protein, potentially leading to increased potency and duration of action.

-

Exploration of Novel Heterocyclic Scaffolds: While fused pyrimidines have been the primary focus, the unique reactivity of the starting material could be exploited to synthesize other novel heterocyclic systems with unique biological activities.

-

Application in Other Therapeutic Areas: The diverse biological activities of pyrimidine derivatives suggest that compounds derived from 2-Amino-6-chloro-4-methylnicotinonitrile may have applications beyond oncology, for example, as antimicrobial or anti-inflammatory agents.[1][2]

References

-

Qureshi, F., Nawaz, M., Hisaindee, S., Almofty, S. A., Ansari, M. A., Jamal, Q. M. S., Ullah, N., Taha, M., Alshehri, O., Huwaimel, B., & Bin Break, M. K. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry, 15(12), 104366. [Link]

-

Chavan, P. W., & Patil, S. S. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665. [Link]

-

Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2020). Synthesis, Antitumor Evaluation, Molecular Modeling and Quantitative Structure-Activity Relationship (QSAR) of Novel 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamides. International Journal of Molecular Sciences, 21(8), 2924. [Link]

-

World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. [Link]

-

Hassan, A. S. (2016). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Oriental Journal of Chemistry, 32(3), 1439-1453. [Link]

-

Abdel-monem, M. I. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Chemical and Pharmaceutical Research, 9(5), 184-196. [Link]

-

Tan, S. F., & Oon, C. E. (2019). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 24(17), 3102. [Link]

-

El-Sayed, M. A. A., & El-Gazzar, A. R. B. A. (2017). A Review on the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 22(9), 1445. [Link]

-

Entrena, A., Velasco, J., González-Lafont, À., & Lluch, J. M. (2021). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Pharmaceutics, 13(9), 1360. [Link]

-

Roaiah, H. M., Baset, M. A., & El-Sayed, M. A. (2022). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Future Journal of Pharmaceutical Sciences, 8(1), 1-22. [Link]

-

R-Discovery. (n.d.). VEGFR Inhibitor Research Articles. [Link]

-

Velasco, J., Entrena, A., & Campos, J. M. (2021). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. ResearchGate. [Link]

-

Pennell, N. A., & Lynch, T. J. (2009). Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC. The oncologist, 14(4), 399–411. [Link]

-

Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Wahaibi, L. H., Al-Ghorbani, M., & El-Messery, S. M. (2022). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. Journal of Biomolecular Structure and Dynamics, 40(22), 11843-11862. [Link]

-

Seshachalam, P., & Srisailasree, V. G. (2021). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Cancers, 13(22), 5656. [Link]

-

Qureshi, F., Nawaz, M., Hisaindee, S., Almofty, S. A., Ansari, M. A., Jamal, Q. M. S., Ullah, N., Taha, M., Alshehri, O., Huwaimel, B., & Bin Break, M. K. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry, 15(12), 104366. [Link]

-

Ahmed, M., et al. (2022). In vitro antimicrobial, anticancer evaluation, and in silico studies of mannopyranoside analogs against bacterial and fungal proteins. Frontiers in Microbiology, 13, 969963. [Link]

- Al-Omair, M. A., Ali, A. M., & Al-Qahtani, S. A. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar, 4(2), 4817.

-

Acar, Ç., & Acar, E. T. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Bioorganic chemistry, 99, 103805. [Link]

Sources

- 1. heteroletters.org [heteroletters.org]

- 2. orientjchem.org [orientjchem.org]

- 3. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro antimicrobial, anticancer evaluation, and in silico studies of mannopyranoside analogs against bacterial and fungal proteins: Acylation leads to improved antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciencescholar.us [sciencescholar.us]

- 6. mdpi.com [mdpi.com]

- 7. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Antitumor Evaluation, Molecular Modeling and Quantitative Structure-Activity Relationship (QSAR) of Novel 2-[(4-Amino-6- N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl- N-(1 H-benzo[ d]imidazol-2(3 H)-ylidene)Benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Reactivity of the Nitrile Group in 2-Amino-6-chloro-4-methylnicotinonitrile: A Synthetic Chemist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The compound 2-Amino-6-chloro-4-methylnicotinonitrile is a highly functionalized pyridine derivative that serves as a versatile scaffold in medicinal chemistry and materials science. Its synthetic utility is largely dictated by the reactivity of its constituent functional groups, with the nitrile (-C≡N) moiety offering a primary gateway for molecular elaboration. This technical guide provides an in-depth analysis of the nitrile group's reactivity within this specific molecular context. We will dissect the controlling electronic and steric factors, present detailed protocols for its key chemical transformations, and offer field-proven insights into optimizing reaction outcomes. This document is intended to serve as a practical resource for researchers aiming to leverage this building block in complex synthetic endeavors.

Chapter 1: The Electronic and Steric Landscape of the Core Scaffold

The reactivity of the nitrile group in 2-Amino-6-chloro-4-methylnicotinonitrile is not considered in isolation. It is profoundly influenced by the electronic interplay of the substituents on the pyridine ring. The carbon atom of the nitrile group is inherently electrophilic due to the electronegativity of the nitrogen atom, a characteristic that is tunable by adjacent functional groups.[1][2]

-